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Compound of Interest

Compound Name: 2-Cyanophenothiazine

Cat. No.: B030674

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Pericyazine, a first-
generation antipsychotic drug, starting from 2-Cyanophenothiazine. Pericyazine, a
phenothiazine derivative, functions as a selective D2 dopamine receptor antagonist and is
utilized in the management of psychosis and severe anxiety.[1][2] The following protocols are
based on established chemical principles of N-alkylation of phenothiazines and subsequent
nucleophilic substitution.

The synthesis is a multi-step process commencing with the N-alkylation of 2-
cyanophenothiazine to introduce a propyl chain, followed by activation of the terminal
hydroxyl group, and finally, coupling with 4-hydroxypiperidine.

Overall Synthesis Workflow

The synthetic route from 2-Cyanophenothiazine to Pericyazine can be logically structured as
a three-step process:

e N-Alkylation: Introduction of a 3-hydroxypropyl group to the nitrogen atom of the
phenothiazine ring.

» Tosylation: Activation of the terminal hydroxyl group of the propyl chain by converting it into a
tosylate, a good leaving group.
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e Nucleophilic Substitution: Coupling of the tosylated intermediate with 4-hydroxypiperidine to
yield the final product, Pericyazine.

Step 1: N-Alkylation Step 2: Tosylation Step 3: Final Coupling

e 3-Chloro-1-propanol, NaH, DMF ("1 3 -10H- ) | p- chioride, Pyridine | (3-(2-Cyano-10H- -10-yhpropyl ) |4 K2C03, Acetonitile
h in (_ #metnylbenzenesu fonate )
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Figure 1: Overall workflow for the synthesis of Pericyazine.

Experimental Protocols
Protocol 1: Synthesis of 10-(3-hydroxypropyl)-10H-
phenothiazine-2-carbonitrile (Intermediate I)

This protocol details the N-alkylation of 2-cyanophenothiazine with 3-chloro-1-propanol.

Materials:
Reagent/Solvent Molar Mass ( g/mol )
2-Cyanophenothiazine 224.28
Sodium Hydride (60% in oil) 24.00
3-Chloro-1-propanol 94.54

N,N-Dimethylformamide (DMF)

Ethyl Acetate

Saturated NacCl solution

Anhydrous MgSO4

Procedure:
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» To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in
anhydrous N,N-Dimethylformamide (DMF), add a solution of 2-cyanophenothiazine (1.0
equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or
argon).

 Stir the mixture at room temperature for 1 hour.
e Add 3-chloro-1-propanol (1.5 equivalents) dropwise to the reaction mixture.

e Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and quench by the slow
addition of water.

o Extract the aqueous layer with ethyl acetate (3 x volumes).

e Wash the combined organic layers with saturated sodium chloride solution, dry over
anhydrous magnesium sulfate, and filter.

» Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile as a solid.

Protocol 2: Synthesis of 3-(2-Cyano-10H-phenothiazin-
10-yl)propyl 4-methylbenzenesulfonate (Intermediate Il)

This protocol describes the activation of the hydroxyl group of Intermediate | by tosylation.

Materials:
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Reagent/Solvent Molar Mass ( g/mol )

10-(3-hydroxypropyl)-10H-phenothiazine-2-

o 282.36
carbonitrile
p-Toluenesulfonyl chloride (TsCl) 190.65
Pyridine

Dichloromethane (DCM)

1M Hydrochloric Acid

Saturated NaHCO3 solution

Anhydrous Na2S04

Procedure:

» Dissolve 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile (1.0 equivalent) in
anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere.

e Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at
0 °C.

» Allow the reaction to stir at room temperature overnight.
¢ Quench the reaction with water and extract with dichloromethane.
e Wash the organic layer sequentially with 1M HCI, saturated NaHCOS3 solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude tosylate is often used in the next step without further purification. If necessatry, it
can be purified by recrystallization from a suitable solvent system like ethanol/hexane.

Protocol 3: Synthesis of Pericyazine
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This final step involves the nucleophilic substitution of the tosylate group by 4-
hydroxypiperidine.[3]

Materials:

Reagent/Solvent Molar Mass ( g/mol )

3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-

436.54
methylbenzenesulfonate
4-Hydroxypiperidine 101.15
Potassium Carbonate (K2CO3) 138.21

Acetonitrile or Methyl Isobutyl Ketone (MIBK)

Ethyl Acetate

Anhydrous MgSO4

Procedure:

 In a round-bottom flask, combine the tosylated intermediate (1.0 equivalent), 4-
hydroxypiperidine (1.5 equivalents), and potassium carbonate (2.0 equivalents) in a suitable
solvent such as acetonitrile or MIBK.

o Heat the mixture to reflux (80-100 °C) and stir for 24-48 hours, monitoring the reaction by
TLC.

o Cool the reaction mixture to room temperature and filter off the inorganic salts.
» Concentrate the filtrate under reduced pressure to obtain the crude Pericyazine.

» Purify the crude product by column chromatography on silica gel (eluent:
dichloromethane/methanol gradient) or by recrystallization from a suitable solvent (e.g.,
ethanol) to yield pure Pericyazine.

Quantitative Data Summary (Expected):
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Starting Expected Yield .
Step Product . Purity (%)
Material (%)
2-
1 Intermediate | Cyanophenothia 75-85 >95
zine
2 Intermediate I Intermediate | 80-90 >90
3 Pericyazine Intermediate I 60-75 >99

Note: Yields are estimates based on similar reactions and may vary depending on experimental

conditions and scale.

Reaction Mechanism and Visualization

The core of the synthesis is the formation of a carbon-nitrogen bond between the
phenothiazine nitrogen and the propyl chain, followed by a second C-N bond formation
between the propyl chain and the 4-hydroxypiperidine nitrogen.

2-Cyanophenothiazine
(Deprotonated)

Step 1 .
N-Alkylation Intermediate |
Step 2 .
3-Chloro-1-propanol Tosylation > Intermediate Il
/
TsCl Step.3 > Pericyazine
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—
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Figure 2: Logical relationship of the key reaction steps.

Final Coupling Step Visualization
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The final and crucial step is the SN2 reaction where the nitrogen of 4-hydroxypiperidine
displaces the tosylate leaving group.
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Figure 3: Reactants and conditions for the final synthesis step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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